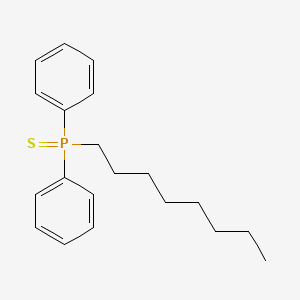![molecular formula C12H22O2 B14307757 3-Ethyl-4,7,7-trimethylbicyclo[4.1.0]heptane-3,4-diol CAS No. 112611-10-6](/img/structure/B14307757.png)
3-Ethyl-4,7,7-trimethylbicyclo[4.1.0]heptane-3,4-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Ethyl-4,7,7-trimethylbicyclo[410]heptane-3,4-diol is a bicyclic organic compound characterized by its unique structure and functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-4,7,7-trimethylbicyclo[4.1.0]heptane-3,4-diol typically involves multiple steps, starting from simpler precursors. One common method involves the catalytic hydrogenation of hydroquinone to generate a mixture of trans- and cis-cyclohexane-1,4-diol, followed by isomerization into the more stable trans isomer using metallic sodium . Further functionalization steps are required to introduce the ethyl and trimethyl groups, as well as the diol functionality.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors for hydrogenation steps and advanced purification techniques such as distillation and crystallization to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
3-Ethyl-4,7,7-trimethylbicyclo[4.1.0]heptane-3,4-diol undergoes various chemical reactions, including:
Oxidation: The diol groups can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can further modify the bicyclic structure.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the diol positions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as alkoxides for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the diol groups can yield diketones, while reduction can produce alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
3-Ethyl-4,7,7-trimethylbicyclo[4.1.0]heptane-3,4-diol has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and resins.
Wirkmechanismus
The mechanism of action of 3-Ethyl-4,7,7-trimethylbicyclo[4.1.0]heptane-3,4-diol involves its interaction with specific molecular targets and pathways. The diol groups can form hydrogen bonds with enzymes and receptors, influencing their activity. Additionally, the bicyclic structure may allow the compound to fit into specific binding sites, modulating biological processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Carene: A related bicyclic compound with a similar structure but different functional groups.
4,7,7-Trimethylbicyclo[4.1.0]hept-3-en-2-one: Another bicyclic compound with a ketone functional group.
Bicyclo[4.1.0]heptane, 3,7,7-trimethyl-: A stereoisomer with different spatial arrangement of atoms.
Uniqueness
3-Ethyl-4,7,7-trimethylbicyclo[4.1.0]heptane-3,4-diol is unique due to its specific combination of functional groups and bicyclic structure, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various applications and research studies.
Eigenschaften
CAS-Nummer |
112611-10-6 |
|---|---|
Molekularformel |
C12H22O2 |
Molekulargewicht |
198.30 g/mol |
IUPAC-Name |
3-ethyl-4,7,7-trimethylbicyclo[4.1.0]heptane-3,4-diol |
InChI |
InChI=1S/C12H22O2/c1-5-12(14)7-9-8(10(9,2)3)6-11(12,4)13/h8-9,13-14H,5-7H2,1-4H3 |
InChI-Schlüssel |
IGZKZVONBGXSIK-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1(CC2C(C2(C)C)CC1(C)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


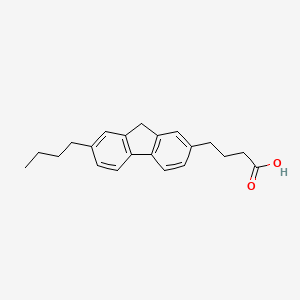
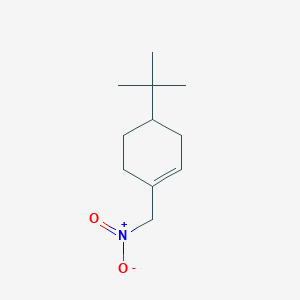
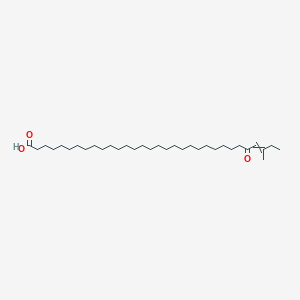


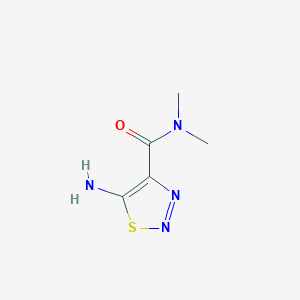
![1-[2-(4-Benzylpiperazin-1-yl)-2-oxoethyl]-4-phenylpyrrolidin-2-one](/img/structure/B14307695.png)
![N-[2-(1-Benzyl-1H-indol-3-yl)ethyl]formamide](/img/structure/B14307700.png)
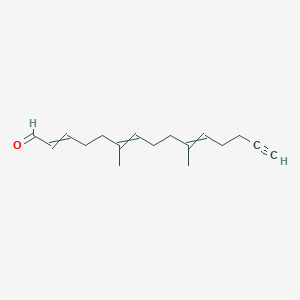
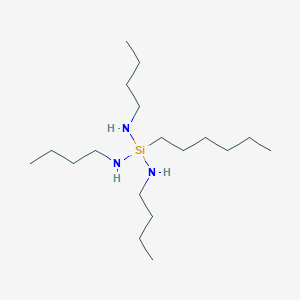
![(4-Methoxyphenyl)[4-(pyrrolidin-1-yl)phenyl]methanone](/img/structure/B14307729.png)
![2-(2-Chloroprop-2-en-1-yl)bicyclo[2.2.2]octane-2-carbaldehyde](/img/structure/B14307737.png)

